4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide

Anticancer Microtubule destabilizer Structure-activity relationship

This N-phenyl aryl sulfonamide enables precise SAR exploration at the terminal amide of the dihydroquinoline-sulfonyl scaffold. Unlike N-alkyl analogs, its aromatic substituent (XLogP3-AA 3.9) is critical for investigating lipophilicity-dependent antiproliferative potency, tubulin depolymerization, and P-gp efflux susceptibility. Use as a reference in selectivity profiling across kinase, transcription factor (STAT3), and tubulin panels. The N-phenyl group provides a UV-detectable chromophore advantageous for biophysical assay development (SPR, FP). Ensure assay-ready purity (≥98%) to avoid confounding results from inactive analogs.

Molecular Formula C22H20N2O3S
Molecular Weight 392.47
CAS No. 307327-15-7
Cat. No. B2433459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide
CAS307327-15-7
Molecular FormulaC22H20N2O3S
Molecular Weight392.47
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C22H20N2O3S/c25-22(23-19-9-2-1-3-10-19)18-12-14-20(15-13-18)28(26,27)24-16-6-8-17-7-4-5-11-21(17)24/h1-5,7,9-15H,6,8,16H2,(H,23,25)
InChIKeyXBGPCFSSFMSURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide (CAS 307327-15-7): Chemical Identity and Scaffold Context


4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide (CAS 307327-15-7) is a synthetic aryl sulfonamide built on a tetrahydroquinoline scaffold [1]. It belongs to a broader class of N-sulfonylated tetrahydroquinoline derivatives investigated across diverse therapeutic areas including oncology, inflammation, and ion channel modulation. The compound is characterized by a 3,4-dihydroquinolin-1(2H)-yl sulfonyl group linked to a para-substituted N-phenylbenzamide moiety, and is often referenced in screening libraries and patent disclosures as a representative member of this chemotype [2].

Why N-Phenyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide Cannot Be Substituted by Generic In-Class Analogs


The core dihydroquinoline-sulfonyl-benzamide scaffold is not a monolithic entity; small variations in the terminal amide substituent produce functionally divergent outcomes. While the scaffold is shared across numerous analogs, quantitative evidence from a focused structure-activity relationship (SAR) study demonstrates that the nature of the terminal amide dictates whether the compound behaves as a potent antiproliferative agent or is essentially inactive [1]. Specifically, the N-phenyl substituent on the target compound occupies a distinct physicochemical space compared to the N-cyclopropyl, N-benzyl, or carboxylic acid analogs evaluated in the same series [1]. Procurement or selection based solely on core scaffold identity ignores these critical substituent-dependent performance thresholds, creating a high risk of selecting an analog with drastically reduced or irrelevant potency for the intended assay.

Quantitative Differentiation Evidence for 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide vs. Closest Analogs


Terminal Amide vs. Carboxylic Acid: A Critical Determinant of Antiproliferative Potency

In a systematic SAR study of the dihydroquinoline-sulfonyl-benzamide scaffold, Field et al. (2019) demonstrated that a terminal amide is decisively superior to a carboxylic acid at the para position for antiproliferative activity in human cancer cell lines [1]. The target compound features an N-phenyl amide, placing it in the active amide class defined by this SAR, in direct contrast to the inactive carboxylic acid analog. While the study's most potent compound was the N-cyclopropyl analog, the principle that the amide functionality is required for activity is directly transferable to the N-phenyl target compound.

Anticancer Microtubule destabilizer Structure-activity relationship

N-Phenyl vs. N-Cyclopropyl Amide: Physicochemical and Potency Differentiation

Within the amide series evaluated by Field et al. (2019), the N-cyclopropyl analog (compound 3) was the most potent, achieving IC50 growth inhibition in the low micromolar range in HL-60 and 1A9 cells [1]. The target compound, bearing an N-phenyl substituent, has a calculated XLogP3-AA of 3.9 versus an estimated lower lipophilicity for the N-cyclopropyl analog, representing a measurable difference in physicochemical properties that directly influences membrane permeability and target engagement [2]. While head-to-head potency data for the N-phenyl compound in the same assay are not publicly available, this cross-study comparison identifies the N-phenyl group as a more lipophilic, aromatic replacement of the cyclopropyl lead, predicting altered pharmacokinetic and potency profiles.

Medicinal chemistry Microtubule destabilizer Lipophilicity

Dihydroquinoline-Sulfonyl-Benzamide Scaffold: Evidence of Multi-Target Pharmacological Versatility

The dihydroquinoline-sulfonyl-benzamide scaffold, exemplified by the target N-phenyl compound, engages multiple therapeutically relevant targets. A structurally related analog (6-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid) demonstrated an IC50 of 5,670 nM against STAT3 in a Scripps Research Institute screening assay [1]. This demonstrates that the scaffold is not limited to microtubule destabilization; it can also modulate transcription factor activity. The N-phenylbenzamide modification on the target compound may further differentiate its selectivity profile compared to the cyclohexene-carboxylic acid analog, though direct comparative data are absent.

Drug discovery Screening library Pharmacological profiling

Validated Application Scenarios for 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide Based on Quantitative Evidence


Lead-Optimization SAR Expansion of Microtubule-Destabilizing Sulfonamides (MDS)

Investigators seeking to explore the SAR around the terminal amide of the MDS scaffold can use this N-phenyl analog to probe the effect of aromatic, lipophilic substitution on antiproliferative potency, tubulin depolymerization, and P-glycoprotein susceptibility. The 2019 study demonstrated that amide-containing analogs avoid P-gp-mediated drug efflux, a key resistance mechanism [1]. Testing the N-phenyl compound in parallel with the N-cyclopropyl lead directly addresses whether increased lipophilicity (XLogP3-AA 3.9 [2]) alters efflux susceptibility or cell-cycle arrest profile.

Multi-Pathway Phenotypic Screening in Oncology

Given that the dihydroquinoline-sulfonyl scaffold has demonstrated activity against both microtubules (antiproliferative, G2/M arrest) and STAT3 (IC50 5.67 µM for a closely related analog) [1][3], the N-phenyl compound is suitable for phenotypic screening panels designed to identify multi-mechanism anticancer agents. Its differentiated N-phenyl substituent may confer a distinct polypharmacology fingerprint compared to N-alkyl analogs, making it a valuable comparator for selectivity profiling across kinase, transcription factor, and tubulin panels.

Physicochemical Property Benchmarking for CNS-Penetrant Analog Design

With a computed XLogP3-AA of 3.9, a topological polar surface area (TPSA) of 74.9 Ų, and a molecular weight of 392.5 g/mol [2], this compound occupies physicochemical space near the upper boundary of CNS drug-likeness guidelines. It can serve as a reference compound for medicinal chemistry teams optimizing brain penetration within the dihydroquinoline-sulfonyl series, particularly when compared to more polar analogs such as the N-cyclopropyl or carboxylic acid derivatives.

Chemical Probe for Sulfonamide-Mediated Protein Interaction Studies

The compound's sulfonamide and benzamide functional groups are capable of engaging multiple hydrogen bond donors and acceptors. The scaffold's confirmed interaction with STAT3 (IC50 5.67 µM for a close analog) [3] supports its use as a starting point for developing chemical probes to dissect sulfonamide-mediated protein-protein interactions, with the N-phenyl group providing a UV-detectable chromophore advantageous for biophysical assay development (e.g., SPR, fluorescence polarization).

Quote Request

Request a Quote for 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.